molecular formula C20H25N5O2 B2858238 2-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097922-03-5

2-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No. B2858238
CAS RN: 2097922-03-5
M. Wt: 367.453
InChI Key: HPRSFLRCMKOKHR-UHFFFAOYSA-N
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Description

Piperidines, which are part of the structure of your compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Pyrazines and Piperidines in Drug Design

Research into compounds related to pyrazines and piperidines often focuses on their utility in drug design due to their presence in a wide range of bioactive molecules. For instance, studies on pyrazoles, a closely related class to pyrazines, have shown their utility in the synthesis of aminopyrazoles, which are not easily obtainable by other methods. These compounds are significant for their potential in medicinal chemistry, particularly in developing new therapeutic agents (Cross, Arotin, & Ruopp, 1980). Similarly, research involving piperidine derivatives has led to the discovery of compounds with high affinity to human histamine receptors, suggesting their potential as the basis for new drugs with high selectivity and potency (Sadek et al., 2014).

Antibacterial and Antimicrobial Applications

Compounds incorporating elements of the specified chemical structure have also been studied for their antibacterial properties. For example, thiazolopyrazine-incorporated tetracyclic quinolones have shown potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting their application in developing new antibacterial agents (Inoue et al., 1994).

Analgesic Properties

Isothiazolopyridines, closely related to the structural elements of the compound , have been structurally characterized for their analgesic properties. The study highlights the importance of molecular structure in influencing the analgesic action, pointing towards the compound's potential use in pain management (Karczmarzyk & Malinka, 2008).

Antihypertensive Agents

1,4-Dihydropyridine derivatives, which share structural similarities with the specified compound, have been synthesized and evaluated for their antihypertensive activity. These findings open up potential applications for similar compounds in treating hypertension (Pattan et al., 2007).

Hydrodenitrogenation Studies

Research into the hydrodenitrogenation of methylpyridines and methylpiperidines provides insights into chemical processes that could be relevant for the chemical transformation or degradation of similar compounds. Such studies have implications for environmental chemistry and the pharmaceutical industry, where removal of nitrogen-containing groups is often required (Egorova et al., 2002).

Future Directions

The future directions for research on piperidine derivatives could include the development of new synthesis methods, the discovery of new pharmaceutical applications, and further investigation into their biological activity .

properties

IUPAC Name

2-[[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-14-11-22-18(12-21-14)20(27)24-8-6-15(7-9-24)13-25-19(26)10-16-4-2-3-5-17(16)23-25/h10-12,15H,2-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRSFLRCMKOKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(CC2)CN3C(=O)C=C4CCCCC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

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